N-Acetyl Tizanidine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl Tizanidine-d4 is a deuterium-labeled analogue of N-Acetyl Tizanidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of N-Acetyl Tizanidine enhances its utility in various analytical and pharmacokinetic studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Tizanidine-d4 involves the deuteration of N-Acetyl TizanidineThe exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent isotopic labeling. The production is carried out under stringent quality control measures to maintain the purity and isotopic enrichment of the final product .

化学反应分析

Types of Reactions: N-Acetyl Tizanidine-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

科学研究应用

Pharmacokinetic Studies

N-Acetyl Tizanidine-d4 serves as an important internal standard in mass spectrometry, allowing researchers to accurately quantify the concentration of Tizanidine in biological samples. The presence of deuterium alters the mass of the molecule, creating distinct peaks that facilitate precise analysis during metabolic studies. This is crucial for understanding the pharmacokinetics of Tizanidine, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Properties of Tizanidine

| Parameter | Value |

|---|---|

| Bioavailability | 10-34% |

| Volume of Distribution | 2.4 L/kg |

| Elimination Half-Life | 2.5 hours |

| Metabolism | Hepatic (CYP1A2) |

| Excretion | 60% urine, 20% feces |

Mechanistic Studies

The use of this compound in mechanistic studies helps elucidate the pathways through which Tizanidine exerts its effects. Research indicates that Tizanidine modulates neurotransmitter release, particularly glutamate and norepinephrine, contributing to its muscle relaxant and analgesic properties. By tracing the metabolic pathways of this compound, researchers can identify interactions with various enzymes and transporters involved in drug metabolism.

Clinical Applications

Tizanidine has been utilized in various clinical settings due to its efficacy in treating spasticity associated with conditions such as multiple sclerosis and spinal cord injuries. This compound can be instrumental in studying these applications by providing insights into dosage optimization and patient response variability.

Case Study: Efficacy in Spasticity Management

A clinical study involving patients with spinal cord injuries demonstrated that Tizanidine significantly reduced muscle tone compared to placebo. Patients treated with Tizanidine reported improved mobility and reduced spasticity without significant adverse effects compared to other muscle relaxants like baclofen or diazepam .

Research on Drug Interactions

This compound is also valuable for investigating drug interactions, particularly those involving cytochrome P450 enzymes. Studies have shown that concomitant use of strong CYP1A2 inhibitors can alter the pharmacokinetics of Tizanidine, leading to hypotensive reactions . Understanding these interactions is critical for developing safe therapeutic regimens.

Table 2: Drug Interaction Studies

| Drug Interaction | Effect on Tizanidine |

|---|---|

| Ciprofloxacin (CYP1A2 Inhibitor) | Increased hypotension risk |

| Fluconazole (CYP2C19 Inhibitor) | Altered metabolism |

作用机制

The mechanism of action of N-Acetyl Tizanidine-d4 is similar to that of its non-deuterated counterpart, N-Acetyl Tizanidine. It acts as an alpha-2 adrenergic agonist, reducing muscle spasticity by causing presynaptic inhibition of motor neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate and aspartate, leading to decreased neuronal firing and muscle relaxation .

相似化合物的比较

N-Acetyl Tizanidine: The non-deuterated analogue of N-Acetyl Tizanidine-d4.

Tizanidine: The parent compound from which N-Acetyl Tizanidine is derived.

Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and distribution .

生物活性

N-Acetyl Tizanidine-d4 is a deuterated derivative of the muscle relaxant tizanidine, primarily utilized in scientific research to study the pharmacokinetics and metabolism of tizanidine itself. This compound is particularly valuable due to its isotopic labeling, which enhances its detection and quantification in biological samples through mass spectrometry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

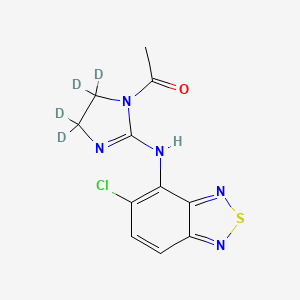

- Molecular Formula : C₁₁H₆D₄ClN₅OS

- Molecular Weight : 299.77 g/mol

- Structure : this compound retains the core structure of tizanidine but with four hydrogen atoms replaced by deuterium isotopes, leading to distinct mass characteristics.

This compound does not exhibit a specific mechanism of action on its own; instead, it serves as a tracer for tizanidine's metabolic pathways. Tizanidine acts as an agonist at alpha-2 adrenergic receptors in the central nervous system (CNS), leading to muscle relaxation and sedation. The biological activity of tizanidine involves:

- Inhibition of neurotransmitter release : By activating alpha-2 adrenergic receptors, tizanidine reduces the release of norepinephrine, which plays a critical role in muscle tone regulation.

- Modulation of pain pathways : Tizanidine’s effects on neurotransmitter release contribute to its analgesic properties, making it significant in pain management therapies.

Applications in Research

This compound is primarily used in:

- Mass Spectrometry : As an internal standard for quantifying tizanidine levels in biological samples.

- Metabolic Studies : To trace and quantify metabolic pathways involving tizanidine, aiding in understanding its pharmacokinetics.

Case Studies and Clinical Trials

- Efficacy in Spasticity Management :

- Pharmacokinetic Studies :

- Drug Interaction Studies :

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tizanidine | Same core structure | Primary active ingredient; non-labeled version |

| Clonidine | Alpha-2 agonist | Primarily used for hypertension |

| Dexmedetomidine | Alpha-2 agonist | More selective; used as a sedative in ICU |

| Baclofen | GABA analog | Acts on GABA receptors; muscle relaxant |

The unique isotopic labeling of this compound distinguishes it from these compounds, making it particularly useful for research focused on drug metabolism and pharmacokinetics.

属性

IUPAC Name |

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDKTHDTLEUQJ-CQOLUAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。